molecular formula C16H14N2S B8642030 4-methylsulfanyl-2-phenyl-3H-1,5-benzodiazepine CAS No. 50850-07-2

4-methylsulfanyl-2-phenyl-3H-1,5-benzodiazepine

Cat. No. B8642030
CAS RN: 50850-07-2
M. Wt: 266.4 g/mol
InChI Key: ZTKLRYVOHDXCKV-UHFFFAOYSA-N
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Description

4-methylsulfanyl-2-phenyl-3H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C16H14N2S and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methylsulfanyl-2-phenyl-3H-1,5-benzodiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methylsulfanyl-2-phenyl-3H-1,5-benzodiazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50850-07-2

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

4-methylsulfanyl-2-phenyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C16H14N2S/c1-19-16-11-15(12-7-3-2-4-8-12)17-13-9-5-6-10-14(13)18-16/h2-10H,11H2,1H3

InChI Key

ZTKLRYVOHDXCKV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2N=C(C1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.6 parts of 2,3-dihydro-4-phenyl-1H-1,5-benzodiazepine-2-thione is suspended in 1000 parts by volume of dry benzene. To this suspension is added 3 parts of 57% sodium hydride and the resultant mixture is stirred for about 2 hours at reflux temperature. 10 Parts of methyl iodide is then added to the reaction mixture and stirring is continued at reflux temperature overnight. The reaction mixture is then cooled to room temperature, filtered and the filtrate concentrated under reduced pressure to afford 2-methylthio-4-phenyl-3H-1,5-benzodiazepine, as an oil. This compound has the formula ##STR15##
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